BenchChemオンラインストアへようこそ!

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene (CAS 1510262-04-0) is a polyhalogenated benzene derivative that integrates three distinct functional handles—an aryl bromide at position 1, a chloromethyl group at position 2, and a difluoromethoxy substituent at position 4. This ortho‑bromo‑chloromethyl substitution pattern, combined with the lipophilic, hydrogen‑bond‑active difluoromethoxy moiety, creates a multifunctional scaffold that is employed as an advanced intermediate in medicinal chemistry and agrochemical research, particularly in programs targeting kinase inhibitors and pyrethroid‑type pesticides.

Molecular Formula C8H6BrClF2O
Molecular Weight 271.48 g/mol
Cat. No. B12311892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene
Molecular FormulaC8H6BrClF2O
Molecular Weight271.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)F)CCl)Br
InChIInChI=1S/C8H6BrClF2O/c9-7-2-1-6(13-8(11)12)3-5(7)4-10/h1-3,8H,4H2
InChIKeyXQNZJQWPBNXXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene – A Strategic Halogenated Aromatic Intermediate for Pharmaceutical and Agrochemical Synthesis


1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene (CAS 1510262-04-0) is a polyhalogenated benzene derivative that integrates three distinct functional handles—an aryl bromide at position 1, a chloromethyl group at position 2, and a difluoromethoxy substituent at position 4 [1]. This ortho‑bromo‑chloromethyl substitution pattern, combined with the lipophilic, hydrogen‑bond‑active difluoromethoxy moiety, creates a multifunctional scaffold that is employed as an advanced intermediate in medicinal chemistry and agrochemical research, particularly in programs targeting kinase inhibitors and pyrethroid‑type pesticides [2]. The compound exhibits a computed lipophilicity (XLogP3) of 3.9 and a topological polar surface area (TPSA) of 9.2 Ų, properties that place it in a favorable drug‑like space for lead optimization campaigns [1].

Why In‑Class Halogenated Benzyl Intermediates Cannot Replace 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene


Close structural analogs—such as the methoxy or the bromomethyl variants—differ in at least one critical physicochemical or reactivity parameter. The difluoromethoxy group provides a unique balance of lipophilicity (ΔXLogP3 ≈ +0.9 relative to methoxy) and hydrogen‑bond acceptor capacity (3 vs 1 HBA), both of which influence pharmacokinetic profiles and target engagement in drug candidates [1]. Moreover, the specific halogenation pattern (aryl Br + benzylic Cl) dictates orthogonal reactivity: the aryl bromide enables selective Pd‑catalyzed cross‑coupling while the chloromethyl handle allows subsequent nucleophilic displacement under controlled conditions [2]. Swapping either halogen or the fluorinated alkoxy group alters this built‑in chemoselectivity, leading to either premature reactivity or the need for additional protection/deprotection steps.

Quantitative Differentiation of 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene from its Closest Analogs


Lipophilicity Differentiation: +0.9 XLogP3 Advantage Over the Methoxy Analog

The target compound exhibits a computed XLogP3 of 3.9, compared with 3.0 for the direct 4‑methoxy analog 1-bromo-2-(chloromethyl)-4-methoxybenzene (CAS 66192-25-4) [1]. This difference of ~0.9 log units indicates significantly higher lipophilicity, which typically correlates with improved membrane permeability and oral absorption. The difluoromethoxy group thus provides a logP boost without the excessive lipophilicity (logP > 5) that risks poor solubility and metabolic instability.

Lipophilicity Drug Design Physicochemical Properties

Enhanced Hydrogen‑Bond Acceptor Capacity: 3 HBA vs 1 HBA for the Methoxy Analog

The difluoromethoxy group provides three hydrogen‑bond acceptor sites (the two fluorine atoms and the ether oxygen), compared to only one (ether oxygen) in the methoxy analog [1]. This increase in HBA count can strengthen interactions with protein targets, influence solubility, and modulate metabolic stability—factors that are absent in the methoxy counterpart.

Hydrogen Bond Pharmacokinetics Medicinal Chemistry

Superior Pd‑Catalyzed Cross‑Coupling Reactivity: Aryl Bromide Outperforms Aryl Chloride

The aryl bromide moiety in the target compound enables efficient palladium‑catalyzed cross‑coupling reactions under mild conditions. Aryl chlorides, such as those in 1-chloro-4-(chloromethyl)-2-(difluoromethoxy)benzene (CAS 1449755-28-5), require either activated substrates, bulky electron‑rich ligands, or elevated temperatures to achieve comparable reactivity due to the slower oxidative addition of the stronger C–Cl bond [1]. The consensus literature indicates that aryl bromides undergo oxidative addition to Pd(0) 10‑100 times faster than unactivated aryl chlorides [1].

Cross-Coupling Suzuki-Miyaura Oxidative Addition

Controlled Benzylic Reactivity: Chloromethyl Offers a Selectivity Advantage Over Bromomethyl

The chloromethyl group in the target compound provides a benzylic electrophile with moderated reactivity. The corresponding bromomethyl analog 1-bromo-2-(bromomethyl)-4-(difluoromethoxy)benzene (CAS 1021173-18-1) contains a benzylic C–Br bond, which is approximately 30–80 times more reactive toward SN2 displacement than the C–Cl bond [1]. The lower reactivity of the chloromethyl group reduces premature substitution during upstream transformations and allows sequential functionalization without extensive protecting group strategies.

Nucleophilic Substitution Chemoselectivity SN2 Reactivity

Orthogonal Functional Handles: Aryl‑Br / Benzylic‑Cl Regio‑isomer Enables Sequential Derivatization

The 1‑bromo‑2‑(chloromethyl) substitution pattern in the target compound creates two electronically distinct electrophilic sites: the aryl bromide undergoes palladium‑catalyzed cross‑coupling, while the benzylic chloride reacts via SN2 or related substitution pathways. In the regio‑isomeric analog 2-(bromomethyl)-4-chloro-1-(difluoromethoxy)benzene (CAS 639826-18-9), the halogens are swapped: the benzylic bromide is more reactive and may couple competitively or require protection before Pd‑mediated transformations [1]. The target compound’s arrangement naturally sequences reactivity, with the aryl bromide coupling first under mild conditions, followed by benzylic chloride displacement.

Orthogonal Reactivity Diversification Protecting-Group-Free Synthesis

High‑Value Application Scenarios for 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene


Kinase Inhibitor Intermediate: Sequential Pd‑Coupling / SN2 Diversification

The compound has been specifically investigated as a building block in kinase inhibitor programs [1]. Its orthogonal aryl‑Br and benzylic‑Cl handles allow medicinal chemists to first install a biaryl pharmacophore via Suzuki coupling (leveraging the faster oxidative addition of ArBr over ArCl [2]) and then introduce an amine‑ or ether‑linked substituent through controlled SN2 displacement of the chloromethyl group—all without intermediate protecting‑group steps.

Agrochemical Lead Synthesis: Pyrethroid and Fluorinated Pesticide Precursors

Patents on difluoromethoxyaromatic intermediates highlight their utility in pyrethroid pesticide synthesis [1]. The target compound’s difluoromethoxy moiety imparts the metabolic stability and lipophilicity [described in Section 3, Evidence 1–2] required for agrochemical field persistence, while the chloromethyl group can be elaborated into the necessary ester or ether linkages characteristic of pyrethroid structures.

Protecting‑Group‑Free Library Synthesis for Early Drug Discovery

The regiochemical orthogonality of the aryl bromide and chloromethyl groups [Section 3, Evidence 5] makes this compound ideal for diversity‑oriented synthesis (DOS). Reaction with a panel of boronic acids under mild Pd catalysis, followed by parallel nucleophilic substitution, rapidly generates a two‑dimensional library of drug‑like molecules with a difluoromethoxy anchor—offering a significant efficiency gain over isomer or analog building blocks.

Chemical Biology Probe Design: Fluorinated Motif for 19F‑NMR and Metabolic Stability

The difluoromethoxy group serves as a dual‑purpose probe element—its fluorine atoms provide a sensitive tag for 19F‑NMR‑based binding assays, while the increased lipophilicity and hydrogen‑bond acceptor count [Section 3, Evidence 1–2] contribute to improved cellular permeability and target residence time. Researchers can use the target compound to construct fluorinated probes without resorting to perfluoroalkyl groups that may introduce excessive lipophilicity (XLogP3 > 5).

Quote Request

Request a Quote for 1-Bromo-2-(chloromethyl)-4-(difluoromethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.